molecular formula C15H13N3O3S B11693536 N'-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide

N'-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide

Cat. No.: B11693536
M. Wt: 315.3 g/mol
InChI Key: KOPPYZSOBNDAQW-MHWRWJLKSA-N
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Description

N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. This compound is characterized by the presence of a nitro group, a methylthio group, and a hydrazide linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-(methylthio)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylthio group can undergo oxidation. The hydrazide linkage allows for the formation of hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide is unique due to the presence of both a nitro group and a methylthio group, which impart distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O3S/c1-22-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(7-5-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+

InChI Key

KOPPYZSOBNDAQW-MHWRWJLKSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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